molecular formula C10H16O3S B14150327 2,2,4-Trimethyl-4-(3-oxobutyl)-1,3-oxathiolan-5-one CAS No. 88802-54-4

2,2,4-Trimethyl-4-(3-oxobutyl)-1,3-oxathiolan-5-one

Cat. No.: B14150327
CAS No.: 88802-54-4
M. Wt: 216.30 g/mol
InChI Key: PIWGLKXOHNKRJX-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-4-(3-oxobutyl)-1,3-oxathiolan-5-one is an organic compound with a complex structure that includes a five-membered ring containing both oxygen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-4-(3-oxobutyl)-1,3-oxathiolan-5-one typically involves multi-step organic reactions. One common method includes the reaction of 2,2,4-trimethyl-1,3-pentanediol with thionyl chloride to form the corresponding chlorinated intermediate. This intermediate is then reacted with 3-oxobutanal in the presence of a base to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-4-(3-oxobutyl)-1,3-oxathiolan-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted oxathiolanes.

Scientific Research Applications

2,2,4-Trimethyl-4-(3-oxobutyl)-1,3-oxathiolan-5-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-4-(3-oxobutyl)-1,3-oxathiolan-5-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The presence of the oxathiolane ring allows for unique interactions with biological molecules, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,2,4-Trimethyl-1,3-oxathiolane: Lacks the 3-oxobutyl group, resulting in different chemical properties.

    4-Methyl-1,3-oxathiolan-5-one: Similar structure but with fewer methyl groups, affecting its reactivity and applications.

Uniqueness

2,2,4-Trimethyl-4-(3-oxobutyl)-1,3-oxathiolan-5-one is unique due to the presence of both the oxathiolane ring and the 3-oxobutyl group

Properties

CAS No.

88802-54-4

Molecular Formula

C10H16O3S

Molecular Weight

216.30 g/mol

IUPAC Name

2,2,4-trimethyl-4-(3-oxobutyl)-1,3-oxathiolan-5-one

InChI

InChI=1S/C10H16O3S/c1-7(11)5-6-10(4)8(12)13-9(2,3)14-10/h5-6H2,1-4H3

InChI Key

PIWGLKXOHNKRJX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1(C(=O)OC(S1)(C)C)C

Origin of Product

United States

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